molecular formula C20H27N3O2 B12220856 2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole

2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole

Cat. No.: B12220856
M. Wt: 341.4 g/mol
InChI Key: WMPOAIVQUNJVGH-UHFFFAOYSA-N
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Description

2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an indole core, a piperazine ring, and an oxolane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) are employed.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3) are commonly used

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

    Coupling Reactions: Biaryl or aryl-alkene derivatives

Scientific Research Applications

2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole has various scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication by targeting viral proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,3-dimethyl-5-{4-[(oxolan-2-yl)methyl]piperazine-1-carbonyl}-1H-indole lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

(2,3-dimethyl-1H-indol-5-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H27N3O2/c1-14-15(2)21-19-6-5-16(12-18(14)19)20(24)23-9-7-22(8-10-23)13-17-4-3-11-25-17/h5-6,12,17,21H,3-4,7-11,13H2,1-2H3

InChI Key

WMPOAIVQUNJVGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CC4CCCO4)C

Origin of Product

United States

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